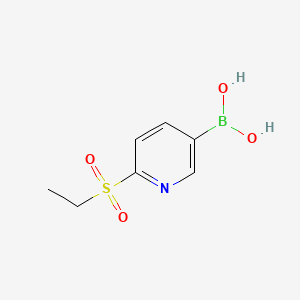

6-(Ethanesulfonyl)pyridine-3-boronic acid

Description

Historical Context of Boronic Acids in Organic Synthesis

The journey of organoboron compounds in synthetic chemistry is a rich one, dating back to the 19th century. However, it was the pioneering work of Herbert C. Brown in the mid-20th century on hydroboration that truly unlocked their potential, earning him the Nobel Prize in Chemistry in 1979. This discovery provided a versatile and straightforward method for the preparation of organoboranes, which in turn can be converted into a wide array of functional groups. justia.com A pivotal moment in the application of boronic acids was the development of the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, has become one of the most important and widely used transformations in modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts. sigmaaldrich.comgoogle.com

Significance of Pyridine-Containing Scaffolds in Chemical Research

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. Its presence is crucial in many pharmaceuticals, agrochemicals, and natural products. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which significantly influences the solubility, binding properties, and pharmacokinetic profiles of molecules. google.com Consequently, the development of synthetic methods to incorporate the pyridine scaffold into complex molecules is of paramount importance in chemical research, particularly in the quest for new therapeutic agents. nih.gov

Overview of Substituted Pyridine Boronic Acids as Synthetic Building Blocks

Substituted pyridine boronic acids are a class of bifunctional reagents that combine the desirable features of the pyridine core with the versatile reactivity of the boronic acid group. orgsyn.org They serve as key intermediates in the synthesis of complex molecules, most notably in Suzuki-Miyaura cross-coupling reactions, allowing for the direct introduction of a substituted pyridine moiety. google.comcymitquimica.com The electronic properties of the pyridine ring can be tuned by the presence of various substituents, which in turn influences the reactivity of the boronic acid. These building blocks are instrumental in the construction of biaryl and heteroaryl structures, which are common frameworks in many drug candidates. google.com

Defining the Research Scope for 6-(Ethanesulfonyl)pyridine-3-boronic Acid

This article will now narrow its focus to a specific, yet important, member of this class: this compound. The subsequent sections will provide a detailed analysis of this compound's unique structural features and its anticipated chemical behavior.

This compound possesses a distinct substitution pattern on the pyridine ring. A boronic acid group is situated at the 3-position, while a strongly electron-withdrawing ethylsulfonyl group (-SO₂CH₂CH₃) is located at the 6-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀BNO₄S |

| Molecular Weight | 215.03 g/mol nih.gov |

| CAS Number | 1256345-84-2 |

| Appearance | Solid nih.gov |

This table is interactive. You can sort and filter the data.

The presence of the ethylsulfonyl group is expected to significantly impact the electronic properties of the pyridine ring and, consequently, the reactivity of the boronic acid.

The chemical behavior of this compound is governed by the interplay of its constituent functional groups. The boronic acid moiety is a versatile functional group that can participate in a variety of chemical transformations.

Suzuki-Miyaura Coupling: The primary and most anticipated reaction of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this reaction, the pyridyl group is transferred to another molecule, typically an aryl or vinyl halide, to form a new carbon-carbon bond. The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The strong electron-withdrawing nature of the ethylsulfonyl group at the 6-position is expected to decrease the electron density of the pyridine ring. This electronic effect can influence the transmetalation step of the Suzuki-Miyaura coupling. While electron-deficient boronic acids can sometimes be challenging substrates due to a slower rate of transmetalation, modern palladium catalysts with sophisticated phosphine ligands have been developed to effectively couple such partners. justia.com The use of this compound as a reactant in Suzuki coupling reactions is documented in several patents, highlighting its utility in the synthesis of more complex molecules for potential pharmaceutical applications. justia.comcymitquimica.com

Other Potential Reactions: Beyond Suzuki-Miyaura coupling, boronic acids can undergo other transformations. These include Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds, and Petasis (borono-Mannich) reactions. The specific applicability of this compound in these reactions would require further experimental investigation. The ethylsulfonyl group itself is generally stable under many reaction conditions but can potentially be a site for chemical modification, although this is less common than reactions involving the boronic acid.

Structure

2D Structure

Propriétés

IUPAC Name |

(6-ethylsulfonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHDBJRIKJSJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681620 | |

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-84-2 | |

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Ethanesulfonyl Pyridine 3 Boronic Acid

Classical Approaches for Boronic Acid Synthesis

Traditional methods for the synthesis of aryl and heteroaryl boronic acids, including 6-(ethanesulfonyl)pyridine-3-boronic acid, often rely on organometallic intermediates.

Organometallic Routes: Lithium-Halogen Exchange and Grignard Reactions with Borate Esters

A foundational and widely utilized method for preparing pyridinylboronic acids involves the use of organometallic reagents. arkat-usa.orgnih.govorgsyn.org This strategy typically begins with a halogenated pyridine (B92270) precursor, such as a bromo- or iodo-pyridine. The core of this method is the metal-halogen exchange, which can be accomplished using organolithium reagents (like n-butyllithium or sec-butyllithium) or by forming a Grignard reagent (R-MgX). nih.gov

The resulting highly reactive organolithium or Grignard species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. nih.govresearchgate.net This intermediate is subsequently hydrolyzed to yield the desired boronic acid. The choice of organometallic reagent, solvent, and temperature can significantly influence the reaction's success and yield. arkat-usa.org For instance, the generation of 3-lithiopyridine from 3-bromopyridine has been shown to proceed cleanly at -50°C in toluene. researchgate.net

Table 1: Comparison of Organometallic Routes for Boronic Acid Synthesis

| Method | Reagents | Advantages | Disadvantages |

| Lithium-Halogen Exchange | Halogenated Pyridine, Organolithium Reagent (e.g., n-BuLi), Trialkyl Borate | Generally fast and efficient. | Requires very low temperatures; sensitive to functional groups. orgsyn.org |

| Grignard Reaction | Halogenated Pyridine, Magnesium, Trialkyl Borate | Milder conditions than organolithium routes; tolerates a wider range of functional groups. | Can be slower; initiation of Grignard reagent formation can be challenging. |

Hydrolysis of Boronate Esters

The final step in many classical and modern synthetic routes to boronic acids is the hydrolysis of a boronate ester intermediate. This transformation is typically achieved by treating the boronate ester with an aqueous acid, such as hydrochloric acid, or a base. The stability of the boronic acid product and the reaction conditions of the hydrolysis are important considerations to prevent deboronation, a common side reaction where the C-B bond is cleaved.

Directed Ortho-Metallation (DoM) Strategies for Substituted Pyridine Boronic Acids

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy is particularly useful for the synthesis of substituted pyridine boronic acids where direct metallation is desired at a specific position relative to a directing group. acs.orgharvard.edu

Mechanism and Regioselectivity Considerations

The DoM process involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom (e.g., oxygen, nitrogen), coordinates to the lithium cation, thereby increasing the acidity of the adjacent ortho protons and directing the deprotonation to that specific site. wikipedia.orgorganic-chemistry.org This results in the formation of a thermodynamically stable ortho-lithiated intermediate. This intermediate can then be trapped by an electrophile, such as a borate ester, to introduce a boronic acid group with high regioselectivity. wikipedia.org

Application of DoM to Halogenated Pyridine Precursors of this compound

In the context of synthesizing this compound, a DoM strategy could potentially be employed on a pyridine ring bearing a suitable directing group. For instance, if a directing group were present at the 2-position of the pyridine ring, metallation would be directed to the 3-position. However, the presence of the ethanesulfonyl group at the 6-position would also influence the regioselectivity of the deprotonation. The sulfonyl group is an electron-withdrawing group and can direct metallation, but its directing ability relative to other potential DMGs on the ring would need to be carefully considered.

Palladium-Catalyzed Borylation Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and versatile method for the synthesis of aryl and heteroaryl boronic acids and their esters. arkat-usa.orgresearchgate.net These methods offer advantages over traditional organometallic routes, including milder reaction conditions and greater functional group tolerance. researchgate.netnih.gov

The most common palladium-catalyzed borylation is the Miyaura borylation, which involves the reaction of an aryl or heteroaryl halide (or triflate) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netnih.gov Recent advancements have also explored the use of tetrahydroxydiboron (B₂(OH)₄) for the direct synthesis of boronic acids, bypassing the need for a subsequent hydrolysis step. nih.gov

For the synthesis of this compound, a suitable precursor would be a 3-halo-6-(ethanesulfonyl)pyridine. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Key Components in Palladium-Catalyzed Borylation

| Component | Examples | Role in the Reaction |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. |

| Ligand | XPhos, SPhos, PPh₃, PCy₃ | Stabilizes the palladium center and influences the catalytic activity and selectivity. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Source of the boron moiety. |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | Promotes the transmetalation step and neutralizes the acid generated during the reaction. |

Miyaura Borylation: A Mainstay in Synthesis

The Miyaura borylation reaction stands as a cornerstone for the synthesis of aryl and heteroaryl boronic esters. wikipedia.org This palladium-catalyzed cross-coupling reaction typically involves the use of an aryl or heteroaryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). wikipedia.orgorganic-chemistry.org For the synthesis of this compound or its pinacol ester, the starting material would be a 3-halo-6-(ethanesulfonyl)pyridine.

The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf), and requires a base, like potassium acetate (KOAc), to facilitate the catalytic cycle. wikipedia.orgorganic-chemistry.org The choice of base is critical to prevent the competing Suzuki coupling reaction. organic-chemistry.org The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester. alfa-chemistry.com

Table 1: Typical Reaction Conditions for Miyaura Borylation

| Component | Example | Role |

| Substrate | 3-Bromo-6-(ethanesulfonyl)pyridine | Aryl halide |

| Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | PdCl₂(dppf) | Cross-coupling catalyst |

| Base | Potassium Acetate (KOAc) | Activates the catalyst complex |

| Solvent | 1,4-Dioxane or Toluene | Reaction medium |

This method is valued for its mild reaction conditions and tolerance of a wide array of functional groups. alfa-chemistry.com The resulting pinacol esters are generally stable, can be purified by chromatography, and are suitable for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

C-H Borylation: A Direct and Atom-Economical Approach

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of organoboron compounds. nih.govmdpi.com This approach avoids the pre-functionalization required in traditional cross-coupling reactions by directly converting a C-H bond into a C-B bond. dumelelab.com Iridium-catalyzed C-H borylation is particularly effective for heteroaromatic compounds, including pyridines. nih.govdigitellinc.com

For 6-(ethanesulfonyl)pyridine, an iridium catalyst, often in conjunction with a bipyridine ligand, can selectively activate a C-H bond on the pyridine ring. The regioselectivity of the borylation is influenced by both steric and electronic factors. researchgate.net The presence of the ethanesulfonyl group at the 6-position would likely direct the borylation to the sterically less hindered and electronically favorable positions.

However, the application of this method to pyridines can be challenging due to the coordination of the pyridine nitrogen to the iridium catalyst, which can inhibit its activity. nih.govsemanticscholar.org The presence of an electron-withdrawing substituent, such as the ethanesulfonyl group, can mitigate this issue and also slow down the potential protodeborylation of the product. nih.gov

Table 2: Key Features of Iridium-Catalyzed C-H Borylation

| Feature | Description |

| Catalyst | Iridium complexes, e.g., [Ir(cod)OMe]₂ |

| Ligand | Bipyridine derivatives |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin) |

| Advantage | High atom economy, avoids pre-functionalization |

| Challenge | Catalyst inhibition by pyridine nitrogen, potential for protodeborylation |

Alternative and Emerging Synthetic Routes for Pyridine Boronic Acids

Beyond the more established methods, several alternative and emerging synthetic routes offer promising avenues for the synthesis of pyridine boronic acids, including this compound.

Sandmeyer-Type Borylation of Amines

The Sandmeyer reaction, traditionally used for converting aryl amines into aryl halides, can be adapted for borylation. This involves the diazotization of an aminopyridine to form a diazonium salt, which is then reacted with a boron source. organic-chemistry.org For the synthesis of this compound, the starting material would be 6-(ethanesulfonyl)pyridin-3-amine.

The diazotization is typically carried out using nitrous acid, generated in situ from sodium nitrite and a strong acid. organic-chemistry.org The resulting diazonium salt can then be subjected to a borylation reaction. While this method provides a route from readily available amino-substituted pyridines, the stability of the intermediate diazonium salts can be a concern. organic-chemistry.orgrsc.org

Dehydrogenative Borylation

Dehydrogenative borylation is an emerging technique that involves the formation of a C-B bond with the concomitant release of hydrogen gas. This method can be catalyzed by various transition metals, including rhodium and iridium. rsc.org Recent developments have shown the potential of photoinduced dehydrogenative borylation. chemrxiv.org This approach can offer high regioselectivity, particularly for the ortho-position of the pyridine ring. chemrxiv.org The application of this method to 6-(ethanesulfonyl)pyridine would require careful optimization to achieve the desired 3-position borylation.

Synthetic Challenges and Optimization Strategies for the Ethanesulfonyl Moiety

The presence of the ethanesulfonyl group introduces specific challenges and considerations in the synthesis of this compound. The strong electron-withdrawing nature of the sulfonyl group can significantly influence the reactivity of the pyridine ring and the stability of intermediates. nih.gov

Key Challenges:

Reduced Reactivity: The electron-deficient nature of the pyridine ring due to the ethanesulfonyl group can decrease its reactivity in certain catalytic cycles, such as the oxidative addition step in Miyaura borylation.

Stability of Intermediates: The electronic effects of the sulfonyl group can impact the stability of intermediates, potentially leading to side reactions or decomposition.

Purification: The polarity of the sulfonyl group can sometimes complicate the purification of the final product.

Optimization Strategies:

Catalyst and Ligand Selection: Careful selection of the palladium catalyst and phosphine ligands in Miyaura borylation can overcome the reduced reactivity of the substrate. nih.gov For C-H borylation, the choice of iridium catalyst and ligand is crucial to manage catalyst inhibition and control regioselectivity. nih.gov

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base is essential to maximize yield and minimize side reactions. nih.gov For instance, in Miyaura borylation, a milder base can prevent unwanted Suzuki coupling. organic-chemistry.org

Reactivity and Transformational Chemistry of 6 Ethanesulfonyl Pyridine 3 Boronic Acid

Cross-Coupling Reactions

The carbon-boron bond of 6-(Ethanesulfonyl)pyridine-3-boronic acid is readily functionalized through various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reactivity has been extensively exploited in the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling stands as the most prominent application of this compound. This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an organic halide or triflate, providing a powerful method for the synthesis of biaryl and heteroaryl compounds. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of coupling partners.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the catalyst system. Palladium-based catalysts are overwhelmingly the most utilized and effective for this transformation.

Palladium-Based Catalysts: A variety of palladium sources can be employed, with common choices being palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These precursors are typically used in conjunction with a ligand to form the active catalytic species in situ. For instance, in the coupling of this compound with 5-bromo-1-methyl-1H-indazole, a catalyst system comprising Pd(OAc)₂ and a suitable phosphine ligand has been successfully employed.

While less common, alternative catalyst systems are continually being explored to improve efficiency, reduce cost, and expand the reaction scope. However, for the specific coupling of this compound, palladium-based systems remain the standard.

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst, thereby influencing the efficiency and selectivity of the Suzuki-Miyaura coupling. For the coupling of this compound, various phosphine-based ligands have been utilized with success.

Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. A notable example is the use of 1,1'-bis(di-tert-butylphosphino)ferrocene (DtBPF) in the coupling of this compound with 5-bromo-1-methyl-1H-indazole. This ligand, in combination with Pd(OAc)₂, has been shown to facilitate the reaction, leading to the desired product in good yield. Other phosphine ligands, such as triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃), are also commonly used in Suzuki-Miyaura reactions and can be effective depending on the specific coupling partners and reaction conditions.

The ligand not only impacts the reaction rate but can also influence the chemoselectivity, particularly when multiple reactive sites are present in the coupling partners.

The base and solvent system are crucial parameters that significantly affect the outcome of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.

Bases: A variety of inorganic bases have been successfully used in couplings involving this compound. Common choices include carbonates, such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), and phosphates, like potassium phosphate (K₃PO₄). The strength and nature of the base can influence the reaction rate and can be optimized for specific substrates. For example, in the reaction of this compound with 5-bromo-1-methyl-1H-indazole, sodium carbonate was used as the base.

Solvent Systems: The solvent system must be capable of dissolving the reactants and the catalyst system. Often, a mixture of an organic solvent and water is employed. The aqueous phase is necessary for dissolving the inorganic base. Common organic solvents include 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene. For the coupling of this compound with 5-bromo-1-methyl-1H-indazole, a solvent mixture of 1,4-dioxane and water was utilized. The choice of solvent can also impact the reaction temperature and the solubility of byproducts.

This compound has demonstrated its versatility by successfully coupling with a range of organic halides, particularly aryl and heteroaryl halides.

Aryl Halides: The coupling with various substituted aryl bromides and chlorides proceeds efficiently, providing access to a wide array of biaryl compounds. The reactivity of the aryl halide generally follows the order I > Br > Cl.

Heteroaryl Halides: A significant application of this compound is its coupling with heteroaryl halides. This has been instrumental in the synthesis of complex molecules with potential biological activity. For instance, its reaction with 5-bromo-1-methyl-1H-indazole yields 5-(6-(ethylsulfonyl)pyridin-3-yl)-1-methyl-1H-indazole, a key intermediate in the synthesis of certain kinase inhibitors. The reaction conditions for these couplings are similar to those used for aryl halides, often employing a palladium catalyst, a phosphine ligand, and a base in a suitable solvent mixture.

| Coupling Partner | Product | Catalyst System | Base | Solvent | Yield |

| 5-Bromo-1-methyl-1H-indazole | 5-(6-(Ethylsulfonyl)pyridin-3-yl)-1-methyl-1H-indazole | Pd(OAc)₂ / DtBPF | Na₂CO₃ | 1,4-Dioxane / H₂O | 75% |

Alkenyl Halides: While less documented in the context of this compound, Suzuki-Miyaura couplings with alkenyl halides are generally feasible, providing access to substituted pyridyl-alkenes.

The ethanesulfonyl group (–SO₂Et) present on the pyridine (B92270) ring is a strong electron-withdrawing group. This electronic feature influences the reactivity of the pyridine ring and the boronic acid moiety. Importantly, the sulfonyl group is generally stable under the typical conditions of the Suzuki-Miyaura reaction. This chemoselectivity is a key advantage, as it allows for the selective functionalization of the carbon-boron bond without affecting the sulfonyl group.

The electron-withdrawing nature of the ethanesulfonyl group makes the pyridine ring more electron-deficient. This can impact the rate of the Suzuki-Miyaura coupling, sometimes requiring more forcing conditions or careful optimization of the catalyst system to achieve high yields. However, the inherent stability of the sulfonyl group under these palladium-catalyzed conditions ensures that it remains intact in the final product, providing a valuable functional handle for further transformations if desired.

Chan-Lam Coupling (Copper-Promoted C-Heteroatom Bond Formations)

The Chan-Lam coupling is a significant copper-catalyzed cross-coupling reaction that forges carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol. This reaction is valued for its operational simplicity, often proceeding under mild conditions in the presence of air. The general mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species.

C-N Bond Formation with Amines and Amides

The formation of C-N bonds via Chan-Lam coupling is a powerful method for the synthesis of aryl amines, amides, and other nitrogen-containing heterocycles. The reaction generally accommodates a wide array of amines and amides. However, a comprehensive review of scientific and patent literature did not yield specific examples or detailed research findings for the Chan-Lam C-N bond formation utilizing This compound as the coupling partner.

C-O and C-S Bond Formation

Extending the utility of the Chan-Lam reaction, C-O and C-S bond formations are employed to synthesize aryl ethers and thioethers, respectively. These transformations typically proceed with phenols, alcohols, and thiols as coupling partners for the boronic acid. Despite the broad scope of the general reaction, specific documented instances of This compound participating in copper-promoted C-O or C-S bond formation are not available in the surveyed literature.

Petasis Borono-Mannich Reaction

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, including valuable α-amino acids. A key feature of this reaction is its tolerance for a wide variety of functional groups on each component. The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which then reacts with a boronate species formed from the boronic acid.

Scope with Different Carbonyl Components and Amines

The scope of the Petasis reaction is extensive, accommodating various aldehydes (including glyoxylic acid to form α-amino acids), ketones, and a diverse range of primary and secondary amines. The electronic nature of the boronic acid can significantly influence the reaction's success. Boronic acids with electron-withdrawing groups, such as the ethylsulfonyl group present in This compound , can be less reactive. Research indicates that electron-poor heteroaryl boronic acids, including pyridine-3-ylboronic acid, can sometimes fail to react under standard Petasis conditions. Specific studies detailing the scope of carbonyl and amine partners in a Petasis reaction with This compound have not been reported in the available literature.

Stereoselective Variants

Asymmetric induction in the Petasis reaction can be achieved through several strategies, including the use of chiral amines, chiral α-hydroxy aldehydes, or chiral catalysts like biphenols or thioureas. These methods can lead to the formation of products with high diastereoselectivity and/or enantioselectivity. While general methodologies for stereoselective Petasis reactions are well-established, there are no specific documented examples or research findings on the application of This compound in stereoselective variants of the reaction.

Other Boronic Acid Transformations

Beyond the specific reactions detailed above, boronic acids are cornerstone reagents in a multitude of other transformations, most notably the Suzuki-Miyaura cross-coupling. While specific patent literature points to the use of This compound in the synthesis of complex molecules, detailed, publicly accessible experimental data for specific transformations remains limited. Its application is noted in the synthesis of potential therapeutic agents, such as NorA efflux pump inhibitors, where it serves as a key structural moiety. The transformations in these syntheses often involve the formation of a carbon-carbon bond via the boronic acid group, characteristic of Suzuki-type reactions.

Protodeboronation Pathways (Acid- and Base-Catalyzed)

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical consideration in reactions involving boronic acids. wikipedia.org The propensity for this undesired side reaction is highly dependent on the substrate's structure and the reaction's pH. acs.orgresearchgate.net

For pyridinylboronic acids, the position of the boronic acid group is a key determinant of stability. Extensive kinetic studies have demonstrated that 3- and 4-pyridyl boronic acids are remarkably resistant to protodeboronation under a wide range of pH conditions. acs.orged.ac.uknih.gov In contrast, 2-pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation, particularly at neutral pH, via the fragmentation of a zwitterionic intermediate. wikipedia.orgacs.orgresearchgate.net

This compound, being a 3-substituted pyridine, benefits from this inherent stability. Its reactivity follows the general mechanisms outlined for simple aromatic boronic acids: a specific acid-catalyzed pathway and a base-catalyzed pathway. wikipedia.org

Acid-Catalyzed Protodeboronation: This process involves the electrophilic substitution of the boron group by a proton on the aromatic ring. ed.ac.uk The presence of the strongly electron-withdrawing ethanesulfonyl group deactivates the pyridine ring towards electrophilic attack, thereby attenuating the rate of acid-catalyzed protodeboronation. ed.ac.uk

Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding anionic boronate species ([ArB(OH)₃]⁻). nih.govacs.org The established mechanism for many arylboronic acids involves a rate-limiting reaction between the boronate and a proton source, like water. wikipedia.org Early studies indicated that electron-withdrawing groups tend to slow this process. ed.ac.uk However, more recent investigations on highly electron-deficient arylboronic acids have revealed an alternative pathway at very high pH (>13). acs.orgnih.gov This mechanism involves the unimolecular breakdown of the boronate to generate a transient, unstable aryl anion, which is then protonated. nih.govacs.org Given the potent electron-withdrawing capacity of the ethanesulfonyl group, it is plausible that this compound could be susceptible to this aryl anion pathway under strongly basic conditions.

The pH-rate profiles for the protodeboronation of various heteroaromatic boronic acids are complex, with rates varying over several orders of magnitude depending on the specific structure and pH. acs.orged.ac.uk While 3-pyridyl boronic acids are generally stable, the extreme electron-deficient nature of this specific compound warrants careful consideration of reaction conditions, especially high basicity, to minimize this potential decomposition pathway.

| Factor | Influence on Stability | Underlying Reason |

|---|---|---|

| Boronic Acid Position | High Stability | 3-Pyridyl boronic acids are inherently more stable towards protodeboronation than 2-pyridyl isomers. acs.orgresearchgate.net |

| Ethanesulfonyl Group (EWG) | Increased Stability (under acidic/mildly basic conditions) | The EWG deactivates the aromatic ring, making it less susceptible to electrophilic attack (acid-catalyzed) and slowing the standard base-catalyzed pathway. ed.ac.uk |

| High pH (>13) | Potential for Instability | Extreme basicity may promote a pathway involving the formation of a transient aryl anion due to the high electron deficiency of the ring. acs.orgnih.gov |

| Neutral pH | High Stability | Unlike 2-pyridyl boronic acids, 3-pyridyl isomers do not readily form the zwitterionic species that leads to rapid decomposition at neutral pH. wikipedia.org |

Oxidative Homocoupling and Other Side Reactions

In addition to protodeboronation, boronic acids can participate in other non-productive pathways during transition-metal-catalyzed cross-coupling reactions.

Oxidative Homocoupling: A prevalent side reaction is the palladium-catalyzed oxidative homocoupling of the boronic acid, which yields a symmetrical biaryl. nih.gov In the case of this compound, this would result in the formation of 6,6'-bis(ethanesulfonyl)-3,3'-bipyridine. This reaction is often observed as a byproduct in Suzuki-Miyaura couplings and can be promoted by the presence of oxygen. nih.govresearchgate.net Methodologies have even been developed to leverage this reactivity for the deliberate synthesis of symmetrical macrocycles and biaryls. nih.gov

Disproportionation: When both the boronic acid and its corresponding boronate are present in significant concentrations (typically when the pH is near the pKa of the boronic acid), sequential disproportionation can occur. acs.orged.ac.uk This process can convert the boronic acid into a borinic acid and subsequently a borane, complicating the reaction mixture. acs.org Borinic acids themselves are often more susceptible to protodeboronation than the parent boronic acids. mdpi.com

| Side Reaction | Description | Resulting Byproduct | Promoting Conditions |

|---|---|---|---|

| Protodeboronation | Cleavage of the C-B bond, replaced by C-H. | 2-(Ethanesulfonyl)pyridine | Strongly acidic or basic conditions. wikipedia.orgnih.gov |

| Oxidative Homocoupling | Pd-catalyzed coupling of two boronic acid molecules. | 6,6'-Bis(ethanesulfonyl)-3,3'-bipyridine | Presence of Pd catalyst and an oxidant (e.g., O₂). nih.gov |

| Disproportionation | Conversion of boronic acid to borinic acid and borane. | Bis(6-(ethanesulfonyl)pyridin-3-yl)borinic acid | Reaction pH close to the boronic acid's pKa. acs.orged.ac.uk |

Transesterification Reactions

Boronic acids readily and reversibly react with diols to form cyclic boronic esters. nih.govnih.gov This transesterification is a cornerstone of boronic acid chemistry, often employed to generate more stable, crystalline, and easily purified derivatives, such as pinacol esters. acs.orgrsc.org

The reaction is an equilibrium process, and its position is influenced by several factors:

Diol Structure: 1,2- and 1,3-diols form stable five- and six-membered cyclic esters (dioxaborolanes and dioxaborinanes), respectively. nih.gov

Reaction Conditions: The equilibrium can be shifted toward the ester product by removing water, a byproduct of the condensation.

Kinetics: The kinetics of transesterification can be influenced by the presence of catalysts and the nature of the substituents on the boronic acid. nih.govresearchgate.net

This compound undergoes this reaction with common diols to form the corresponding boronate esters. These esters, such as the pinacol derivative, can offer enhanced stability towards protodeboronation and are often preferred for use in cross-coupling reactions. nih.gov

| Reactant Diol | Product Ester | Ring Size |

|---|---|---|

| Pinacol (2,3-Dimethylbutane-2,3-diol) | 2-(6-(Ethanesulfonyl)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-membered |

| Ethylene Glycol | 2-(6-(Ethanesulfonyl)pyridin-3-yl)-1,3,2-dioxaborolane | 5-membered |

| 1,3-Propanediol | 2-(6-(Ethanesulfonyl)pyridin-3-yl)-1,3,2-dioxaborinane | 6-membered |

Conjugate Additions

Arylboronic acids can serve as effective carbon nucleophiles in transition-metal-catalyzed 1,4-conjugate addition (Michael addition) reactions to electron-deficient alkenes. thieme-connect.com This transformation is a powerful tool for C-C bond formation and is typically catalyzed by rhodium or palladium complexes. nih.govbeilstein-journals.orgacs.org

The success of these reactions often depends on the electronic nature of both the boronic acid and the Michael acceptor. thieme-connect.comnih.gov As an arylboronic acid, this compound is a potential candidate for this type of transformation. It could be added to various activated alkenes, such as enones, enoates, or nitroalkenes, to introduce the 6-(ethanesulfonyl)pyridin-3-yl moiety at the β-position. A related process involves the rhodium-catalyzed addition of arylboronic acids to activated pyridinium salts, leading to dearomatized dihydropyridine products. nih.gov The electron-deficient character of the boronic acid may influence reaction rates and efficiency, but it is generally a viable substrate for these powerful C-C bond-forming reactions. nih.gov

Reactivity of the Ethanesulfonyl Group within the Compound

The ethanesulfonyl group at the C-6 position significantly influences the reactivity of the pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. nih.govpearson.com This effect makes the ring susceptible to nucleophilic aromatic substitution (SNAr), primarily at the C-2, C-4, and C-6 positions, which are analogous to the ortho and para positions of a nitrobenzene ring. nih.govstackexchange.comyoutube.com

The ethanesulfonyl group is a very strong electron-withdrawing group, further depleting the electron density of the pyridine ring and strongly activating it towards nucleophilic attack. masterorganicchemistry.com In this context, the ethanesulfonyl group itself can potentially function as a nucleofuge (leaving group) in an SNAr reaction. The stability of the departing sulfinate anion makes it a viable leaving group under certain conditions, analogous to halides in classical SNAr reactions.

Therefore, treatment of this compound with a potent nucleophile (e.g., an alkoxide, thiolate, or amine) under appropriate conditions could lead to the displacement of the ethanesulfonyl group, yielding a 6-substituted pyridine-3-boronic acid. youtube.comyoutube.com This reactivity provides a potential pathway for further functionalization of the pyridine core at the C-6 position, transforming the sulfone from a modifying group to a reactive handle.

Applications in Medicinal Chemistry

6-(Ethanesulfonyl)pyridine-3-boronic Acid as a Privileged Scaffold for Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of bioactive compounds. The pyridine (B92270) ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. nih.govnih.gov Its ability to participate in hydrogen bonding and other key biological interactions enhances the pharmacokinetic properties of drug candidates. nih.gov The addition of the boronic acid and ethanesulfonyl groups to this scaffold provides further opportunities for targeted drug design.

The synthesis of biologically active molecules often involves strategic reactions such as the Suzuki-type coupling, where boronic acids like this compound are key reactants. mdpi.com The boronic acid group is valued for its stability, low toxicity, and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds. nih.gov This allows for its incorporation into a wide range of molecular architectures.

The general synthetic utility of boronic acids makes them crucial intermediates in creating libraries of compounds for biological screening. nih.gov The synthesis of various boron-containing compounds, including peptidyl boronic acids and benzoxaboroles, has been a subject of extensive research, highlighting their potential in developing agents with antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govscispace.comrsc.org The design process often leverages the unique ability of the boron atom to form reversible covalent bonds with biological targets, such as the active site of enzymes. nih.gov

The pyridine nucleus is a fundamental component in thousands of drug candidates due to its versatile biological activities and ability to improve a drug's metabolic stability, permeability, and binding affinity. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for interactions with biological receptors. nih.gov

When combined with an ethanesulfonyl group, the resulting pyridine-ethanesulfonyl motif offers specific electronic and steric properties that can be fine-tuned to achieve desired biological activity. This motif is incorporated into molecules to explore structure-activity relationships (SARs) and optimize lead compounds. The sulfonamide group, structurally related to the sulfonyl group, has been shown to have a distinct SAR from traditional carboxamides in certain inhibitor series, suggesting that the geometry and polarity of this functional group can significantly influence biological activity. nih.gov

Synthesis of Potential Therapeutic Agents Incorporating the Compound

The structural features of this compound make it a valuable precursor for synthesizing a range of potential therapeutic agents targeting various diseases.

The rise of antibiotic resistance necessitates the development of new therapeutic strategies. nih.gov Boronic acid derivatives, particularly those containing a pyridine scaffold, have shown promise in this area. One key strategy is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.gov Sulfonamide boronic acids have been investigated as inhibitors of AmpC β-lactamase, a class C enzyme that is not inhibited by traditional inhibitors like clavulanic acid. nih.gov These compounds have demonstrated the ability to reverse β-lactamase-mediated resistance, lowering the minimum inhibitory concentrations (MICs) of third-generation cephalosporins. nih.gov

Another approach to combatting antibiotic resistance is the inhibition of efflux pumps, which bacteria use to expel antimicrobial agents. nih.gov Derivatives of 6-substituted pyridine-3-boronic acid have been identified as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govmdpi.com By blocking this pump, these compounds can restore the efficacy of existing antibiotics. For instance, certain derivatives were found to potentiate the activity of ciprofloxacin. nih.gov

| Compound Class | Target | Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Sulfonamide Boronic Acids | AmpC β-lactamase | E. coli | Up to 32-fold decrease in MIC of cephalosporins | nih.gov |

| 6-(aryl)alkoxypyridine-3-boronic acids | NorA Efflux Pump | S. aureus | 4-fold potentiation of ciprofloxacin activity | nih.gov |

The pyridine scaffold is a common feature in many kinase inhibitors. mdpi.com Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. Therefore, designing potent and selective kinase inhibitors is a major goal in drug discovery. otavachemicals.com Novel series of pyridine-containing compounds have been developed as inhibitors of various kinases, including cMET and RON kinases, which are involved in tumor growth. nih.gov While direct studies on this compound as a kinase inhibitor are not extensively detailed in the provided context, its structural components are consistent with those found in known kinase inhibitors. The synthesis of trisubstituted triazines, which can act as PI3K inhibitors, often involves Suzuki coupling reactions with boronic acid derivatives, demonstrating a potential application pathway. mdpi.com

| Compound Series | Target Kinase | Significance | Reference |

|---|---|---|---|

| 6-aminofuro[3,2-c]pyridines | cMET, RON | Potent and selective inhibitors with in vivo efficacy | nih.gov |

| 1H-pyrazolo[4,3-b]pyridine derivatives | Anaplastic lymphoma kinase (ALK) | Hydroxyphenyl substitution led to potent ALK inhibition | mdpi.com |

Inflammation is a biological response involved in numerous diseases. Pyridine-containing heterocycles are structural units found in several synthetic anti-inflammatory drugs. researchgate.net Research has focused on synthesizing novel pyridine derivatives to discover new anti-inflammatory agents with potentially better efficacy and fewer side effects. For example, derivatives of pyridazinone, a related nitrogen-containing heterocycle, have shown both analgesic and anti-inflammatory activity. nih.gov The synthesis of pyrazolylpyrazolines bearing a benzenesulfonamide moiety has also yielded compounds with significant anti-inflammatory activity, comparable to the standard drug indomethacin in some cases. researchgate.net The presence of the sulfonyl group in this compound suggests its potential as a building block for novel anti-inflammatory compounds.

Anticancer Properties

The pyridine ring is a ubiquitous scaffold in a multitude of approved and investigational anticancer agents, underscoring its significance in oncology. nih.gov Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets makes it a valuable component in the design of enzyme inhibitors and receptor modulators. nih.gov

The ethanesulfonyl group, a member of the broader sulfonyl and sulfonamide class of functional groups, is another feature that portends potential anticancer activity. Sulfonyl-containing compounds are known to exhibit a wide array of pharmacological effects, including antitumor properties. google.comtum.degoogleapis.comresearchgate.nettandfonline.com The sulfonyl group can act as a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as its solubility and electronic character, which can in turn impact its biological activity.

The boronic acid moiety is perhaps the most defining feature of this compound in the context of anticancer research. Boronic acid derivatives have demonstrated significant potential as anticancer agents, with the most notable examples being the proteasome inhibitors bortezomib and ixazomib, which are approved for the treatment of multiple myeloma. researchgate.netbiorxiv.orgnih.gov The boron atom in boronic acids possesses a vacant p-orbital, rendering it electrophilic and capable of forming reversible covalent bonds with nucleophilic residues, such as the threonine in the active site of the proteasome. This unique mechanism of action has established boronic acids as a validated and powerful tool in cancer therapy.

Given the established anticancer credentials of each of its constituent parts, it is plausible to hypothesize that this compound could exhibit interesting anticancer properties. The pyridine core could serve as a scaffold for orienting the other functional groups for optimal interaction with a biological target, while the ethanesulfonyl group could modulate the compound's properties and potentially engage in specific interactions. The boronic acid would provide a key reactive center for interacting with target enzymes.

To illustrate the potential of related structures, the following table summarizes the anticancer activity of select pyridine and boronic acid derivatives from the scientific literature.

| Compound Class | Example Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Pyridine Derivative | 1-(p-toluenesulfonyl)cytosine | Mammary Carcinoma (in vivo) | Significant tumor growth inhibition | google.com |

| N-1 Sulfonylpyrimidine | Compound 3 | Hep 2 | 80% inhibition at 10 µM | tum.de |

| Boronic Acid Derivative | Bortezomib | Various | nM range | nih.gov |

Interactive Data Table: Anticancer Activity of Related Compound Classes (This table is for illustrative purposes based on existing literature for related compound classes and does not represent data for this compound itself.)

Considerations for Drug Metabolism and Pharmacokinetics (DMPK) Related to the Boronic Acid Functionality

The successful development of any therapeutic agent is critically dependent on its Drug Metabolism and Pharmacokinetics (DMPK) profile. For boronic acid-containing drugs, there are several key considerations that must be addressed during the discovery and development process.

The physicochemical properties of a boronic acid derivative will also play a crucial role in its DMPK profile. The pKa of the boronic acid, which is influenced by the electronic nature of its substituents, will determine its ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and potential for off-target interactions. The ethanesulfonyl group in this compound is an electron-withdrawing group, which would be expected to lower the pKa of the boronic acid compared to an unsubstituted pyridine boronic acid. This could have implications for its binding to the target protein as well as its absorption and distribution properties.

The table below outlines some general DMPK considerations for boronic acid-containing compounds.

| DMPK Parameter | Key Consideration for Boronic Acids | Potential Influence of Ethanesulfonyl Group |

| Absorption | Solubility and membrane permeability are influenced by pKa and lipophilicity. | May increase polarity, potentially affecting both solubility and permeability. |

| Distribution | Plasma protein binding and tissue distribution depend on physicochemical properties. | Could modulate protein binding and tissue penetration. |

| Metabolism | Susceptible to oxidative metabolism and conjugation. | The sulfonyl group is generally metabolically stable. |

| Excretion | Renal and/or biliary clearance of the parent compound and its metabolites. | Changes in polarity can influence the primary route of excretion. |

Interactive Data Table: DMPK Considerations for Boronic Acid Derivatives (This table presents general principles and does not reflect experimental data for this compound.)

Applications in Materials Science

Incorporation of 6-(Ethanesulfonyl)pyridine-3-boronic Acid into Novel Materials

The unique structure of this compound, featuring a boronic acid group for covalent bonding, a pyridine (B92270) ring for coordination and hydrogen bonding, and an electron-withdrawing ethanesulfonyl group, suggests its potential as a versatile component in novel materials. However, specific examples of its incorporation are not extensively documented in current research literature.

Boron-Containing Materials (e.g., for Neutron Capture Therapy)

Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that requires the selective accumulation of boron-10 (¹⁰B) isotopes in tumor cells. mdpi.commdpi.com When irradiated with a neutron beam, the ¹⁰B atoms release high-energy alpha particles, causing localized cell death. mdpi.com The development of effective boron delivery agents is a critical area of research, with a focus on molecules that can achieve high tumor-to-normal-tissue concentration ratios. researchgate.net

While various boron-containing molecules, including boronic acids, are investigated for this purpose, there is no specific research available that details the synthesis, evaluation, or application of this compound as a delivery agent for BNCT. The general requirements for a successful BNCT agent are well-defined, but the performance of this specific compound has not been reported.

Table 1: General Requirements for BNCT Boron Delivery Agents

| Property | Requirement | Rationale |

|---|---|---|

| Boron Content | High concentration of ¹⁰B per molecule | To deliver a therapeutically effective dose of boron to the tumor. |

| Tumor Selectivity | High uptake in tumor cells vs. healthy cells | To maximize damage to the tumor while minimizing side effects. researchgate.net |

| Water Solubility | Sufficient for systemic administration | To allow for effective delivery through the bloodstream. |

| Toxicity | Low systemic toxicity | To ensure patient safety during treatment. researchgate.net |

| Clearance | Rapid clearance from blood and normal tissue | To improve the tumor-to-blood concentration ratio. researchgate.net |

This table represents general criteria for BNCT agents; no specific data is available for this compound.

Organic Light-Emitting Diode (OLED) Intermediates

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials. The performance of these devices depends heavily on the chemical structure and properties of the compounds used as intermediates and in the final emissive and transport layers. Organoboron compounds, in general, have been explored for applications in optoelectronics. nih.govmdpi.com

However, a review of the literature does not yield specific studies where this compound is used as an intermediate or precursor for OLED materials. Its potential utility has not been characterized, and therefore, no performance data such as efficiency, color coordinates, or lifetime are available.

Precursors for Polymer Synthesis and Functional Organic Materials

Boronic acids are valuable precursors in polymer chemistry. They can be used as monomers in polymerization reactions, such as Suzuki coupling, to create conjugated polymers. Furthermore, the boronic acid moiety can be incorporated into polymer side chains to impart specific functionalities, such as glucose-sensing capabilities, through the reversible formation of boronate esters with diols. researchgate.netnih.gov

Despite the broad utility of boronic acids in polymer science, there are no specific reports on the use of this compound as a monomer or functional precursor for polymer synthesis. Research on polymers derived from this specific building block, and the resulting material properties, has not been published.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π–π stacking. The pyridine and boronic acid groups are known to be excellent participants in forming such ordered structures. rsc.org For instance, studies on simpler pyridine boronic acids have demonstrated their ability to form complex networks with polycarboxylic acids through charge-assisted hydrogen bonds. rsc.org

While the structural motifs of this compound suggest it could be a valuable component in designing supramolecular assemblies, specific research detailing its use in this context is not present in the available literature. Studies on its crystal engineering, host-guest chemistry, or formation of self-assembled materials have not been reported.

Future Directions and Emerging Research Opportunities

Development of Greener Synthetic Methodologies

The current synthesis of pyridine (B92270) boronic acids often involves multi-step processes that may utilize harsh reagents and generate significant waste. A key area of future research will be the development of more environmentally friendly and sustainable methods for the synthesis of 6-(Ethanesulfonyl)pyridine-3-boronic acid. This includes exploring one-pot syntheses, utilizing greener solvents, and developing catalytic methods that minimize waste and energy consumption. The goal is to create more efficient and atom-economical routes to this valuable building block.

Exploration of Novel Catalytic Systems for Transformations

Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govchemicalbook.com Future research will focus on exploring novel catalytic systems to expand the reaction scope of this compound. This includes the development of catalysts that are more active, stable, and selective for reactions involving this specific substrate. Investigating the use of alternative metal catalysts, such as nickel, copper, or iron, could also lead to new and more sustainable transformations. Furthermore, some boronic acids have been shown to catalyze reactions themselves, a property that could be explored for this compound. mdpi.com

Expanding the Scope of Cross-Coupling Partners

While the Suzuki-Miyaura reaction is a powerful tool, there is always a need to expand the range of accessible chemical structures. nih.gov Future research will aim to broaden the scope of cross-coupling partners for this compound. This includes exploring reactions with challenging substrates, such as sterically hindered partners, and developing new types of cross-coupling reactions beyond the traditional C-C bond formation. This could enable the synthesis of a wider array of complex molecules with novel properties and functions. chemicalbook.com

Discovery of New Biological Activities and Therapeutic Applications

The pyridine and boronic acid moieties are both privileged structures in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The presence of the sulfonyl group further enhances the potential for biological activity. A significant area of future research will be the systematic screening of this compound and its derivatives for a wide range of biological activities. researchgate.net This could lead to the discovery of new therapeutic agents for various diseases, including cancer, bacterial infections, and viral illnesses. nih.govnih.gov The ability of boronic acids to act as enzyme inhibitors makes them particularly promising candidates for drug discovery. researchgate.neteurekalert.org

| Potential Therapeutic Areas | Rationale |

| Oncology | Boronic acids, like the FDA-approved drug Bortezomib, are known proteasome inhibitors. nih.gov |

| Antibacterial Agents | Boronic acids can target bacterial enzymes and have shown promise against resistant strains. nih.gov |

| Antiviral Agents | The boronic acid group can interact with viral proteins, potentially inhibiting viral replication. nih.gov |

| Enzyme Inhibition | The unique chemical properties of the boronic acid moiety make it an effective inhibitor for various enzymes. researchgate.net |

Advanced Materials Design and Application

The field of materials science is another promising frontier for this compound. Boronic acids and their derivatives have been used in the development of sensors, polymers, and other functional materials. chemicalbook.commdpi.com The specific properties of this compound, including its electronic characteristics and potential for self-assembly, could be harnessed to create novel materials with tailored functionalities. Future research could explore its use in organic electronics, chemosensors for specific analytes, or as a component in stimuli-responsive materials.

High-Throughput Experimentation and Automation in Synthesis and Screening

To accelerate the pace of discovery, future research will increasingly rely on high-throughput experimentation and automation. This involves the use of robotic systems to rapidly synthesize and screen large libraries of compounds derived from this compound. By automating these processes, researchers can efficiently explore a vast chemical space, identify promising lead compounds for drug discovery, and optimize reaction conditions for new synthetic methods. This approach will be crucial for unlocking the full potential of this versatile building block. eurekalert.org

Q & A

Q. Advanced Research Focus

- <sup>11</sup>B NMR : Confirms boronic acid integrity. A sharp peak near δ 28–32 ppm indicates the free boronic acid, while δ <25 ppm suggests anhydride formation .

- FT-IR/Raman : The B-O stretching (~1340 cm<sup>−1</sup>) and S=O vibrations (~1150 cm<sup>−1</sup>) validate functional groups. Discrepancies between experimental and DFT-calculated spectra may indicate tautomerism or crystal packing effects .

- XRD : Resolves steric effects from the ethanesulfonyl group, which can distort the pyridine ring planarity .

What strategies are effective for stabilizing this compound against protodeboronation during Suzuki-Miyaura cross-coupling?

Advanced Research Focus

Protodeboronation is a major issue in aqueous or protic solvents. Mitigation methods include:

- pH control : Perform reactions at pH 7–9 using phosphate buffers to suppress acid-catalyzed degradation .

- Ligand design : Bulky ligands like BrettPhos enhance stability by shielding the boronic acid .

- Anhydrous conditions : Use pinacol esters (stable at 0–6°C) and activate with Cs2CO3 in anhydrous THF .

How do steric and electronic effects of the ethanesulfonyl group influence reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Steric hindrance : The ethanesulfonyl group at the 6-position reduces coupling efficiency with ortho-substituted aryl halides. Use Pd(OAc)2 with SPhos ligands to enhance turnover .

- Electronic effects : The electron-withdrawing sulfonyl group activates the pyridine ring for nucleophilic substitution but deactivates the boronic acid. Balancing these effects requires optimizing catalyst loading (1–5 mol%) and temperature (80–100°C) .

What analytical methods are recommended for quantifying trace impurities in this compound?

Q. Basic Research Focus

- HPLC-UV/ELSD : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect boronic acid anhydrides or sulfonic acid byproducts .

- LC-MS : Identifies degradation products (e.g., protodeboronated pyridine derivatives) with m/z matching [M-H]<sup>−</sup> or [M+Cl]<sup>−</sup> adducts .

How can computational chemistry (DFT, MD simulations) aid in predicting solubility and stability of this compound?

Q. Advanced Research Focus

- DFT : Calculates solvation free energy in solvents like DMSO or ethanol, guiding solvent selection for crystallization. The sulfonyl group increases polarity, favoring aqueous solubility .

- MD simulations : Predict aggregation tendencies in storage conditions (e.g., 2–8°C under inert gas), which correlate with experimental observations of hygroscopicity .

What are the key safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

- Storage : Store at 0–6°C under inert gas (Ar/N2) to prevent oxidation. Avoid moisture to minimize boronic acid dimerization .

- Toxicity : While not classified as hazardous, wear PPE (gloves, goggles) due to potential irritancy from sulfonyl groups .

How does the presence of the ethanesulfonyl group affect the compound’s application in medicinal chemistry?

Advanced Research Focus

The sulfonyl group enhances:

- Binding affinity : Acts as a hydrogen bond acceptor in enzyme active sites (e.g., kinase inhibitors).

- Metabolic stability : Reduces CYP450-mediated oxidation compared to methoxy or methyl analogs .

- Solubility : Improves pharmacokinetic profiles in preclinical models, as shown in analogues like 6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.